molecular formula C11H9BrN2 B10844688 5-Bromo-4,9-dihydro-3H-beta-carboline

5-Bromo-4,9-dihydro-3H-beta-carboline

Cat. No.: B10844688
M. Wt: 249.11 g/mol
InChI Key: FTDSATOEKTYHMK-UHFFFAOYSA-N
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Description

5-Bromo-4,9-dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have significant pharmacological potential. The structure of this compound consists of a tricyclic pyridine-fused indole framework with a bromine atom at the 5th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,9-dihydro-3H-beta-carboline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the thermolysis of substituted 4-aryl-3-azidopyridines can yield beta-carboline derivatives . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the 5th position .

Mechanism of Action

The mechanism of action of 5-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, beta-carbolines are known to interact with neurotransmitter receptors, influencing neurological processes . Additionally, the compound may affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,9-dihydro-3H-beta-carboline is unique due to the presence of the bromine atom at the 5th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to distinct pharmacological properties compared to other beta-carbolines .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H9BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,6,14H,4-5H2

InChI Key

FTDSATOEKTYHMK-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C3=C(N2)C=CC=C3Br

Origin of Product

United States

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